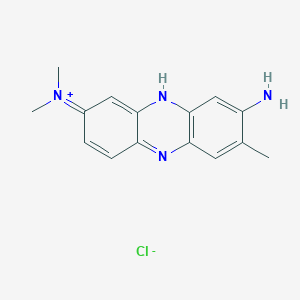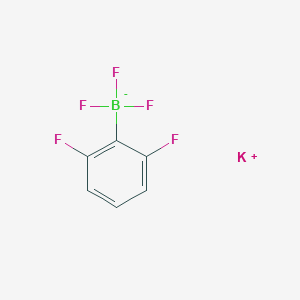![molecular formula C12H34Cl2Cu2N4O2 B7802512 Di-mu-hydroxo-[(N,N,N',N'-tetramethylethylenediamine)copper(II)] dichloride](/img/structure/B7802512.png)
Di-mu-hydroxo-[(N,N,N',N'-tetramethylethylenediamine)copper(II)] dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-mu-hydroxo-[(N,N,N’,N’-tetramethylethylenediamine)copper(II)] dichloride is a coordination compound that features copper(II) ions coordinated with N,N,N’,N’-tetramethylethylenediamine ligands and hydroxide bridges. This compound is known for its catalytic properties and is used in various organic synthesis reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Di-mu-hydroxo-[(N,N,N’,N’-tetramethylethylenediamine)copper(II)] dichloride typically involves the reaction of copper(II) chloride with N,N,N’,N’-tetramethylethylenediamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization[2][2].
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to ensure the purity and yield of the compound[2][2].
Análisis De Reacciones Químicas
Types of Reactions
Di-mu-hydroxo-[(N,N,N’,N’-tetramethylethylenediamine)copper(II)] dichloride undergoes various types of reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions.
Substitution: It can participate in ligand exchange reactions.
Coupling Reactions: It is effective in catalyzing C-N and C-O bond formation reactions.
Common Reagents and Conditions
Common reagents used with this compound include vinylboronic acids, imidazoles, and arylboronic acids. The reactions are typically carried out under aerobic conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, in oxidative coupling reactions, the products are often biaryl compounds or other coupled products .
Aplicaciones Científicas De Investigación
Di-mu-hydroxo-[(N,N,N’,N’-tetramethylethylenediamine)copper(II)] dichloride is used extensively in scientific research due to its catalytic properties. Some applications include:
Organic Synthesis: It is used as a catalyst in various organic reactions, including oxidative coupling and cycloaddition reactions.
Material Science: It is used in the synthesis of novel materials with specific properties.
Biological Studies: It is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism by which Di-mu-hydroxo-[(N,N,N’,N’-tetramethylethylenediamine)copper(II)] dichloride exerts its catalytic effects involves the coordination of the copper(II) ions with the ligands, which facilitates the activation of substrates. The hydroxide bridges play a crucial role in stabilizing the intermediate species during the catalytic cycle .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) acetate: Another copper(II) complex used in similar catalytic applications.
Copper(II) hexafluoroacetylacetonate: Known for its use in organic synthesis and material science.
Uniqueness
Di-mu-hydroxo-[(N,N,N’,N’-tetramethylethylenediamine)copper(II)] dichloride is unique due to its specific ligand environment and the presence of hydroxide bridges, which enhance its catalytic efficiency and stability compared to other copper(II) complexes .
Propiedades
IUPAC Name |
dicopper;N,N,N',N'-tetramethylethane-1,2-diamine;dichloride;dihydroxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H16N2.2ClH.2Cu.2H2O/c2*1-7(2)5-6-8(3)4;;;;;;/h2*5-6H2,1-4H3;2*1H;;;2*1H2/q;;;;2*+2;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGFQMSXIWLPOB-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.CN(C)CCN(C)C.[OH-].[OH-].[Cl-].[Cl-].[Cu+2].[Cu+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H34Cl2Cu2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B7802451.png)
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B7802461.png)











